molecular formula C11H15N3O4 B2885236 N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 223675-89-6

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B2885236
CAS No.: 223675-89-6
M. Wt: 253.258
InChI Key: LKQWCGBEIQYYQR-UHFFFAOYSA-N
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Description

N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide (CAS 223675-89-6) is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl core linked to a hydrazinyl-2-oxoethyl side chain. This molecular scaffold is observed in compounds with reported antiviral, anticancer, and hormone-modulating activities, suggesting significant versatility in therapeutic applications . In biological research, this compound has shown potential as an antibacterial and antifungal agent, exhibiting moderate activity against several microorganisms. Furthermore, investigations suggest it may possess anticancer properties by inhibiting the activity of specific enzymes involved in cell growth and proliferation. Its exact mechanism of action is believed to involve the inhibition of key enzymes and the modulation of gene expression related to cancer progression . In chemistry, it serves as a useful synthetic building block for the preparation of novel organic compounds, including amides, sulphonamides, and Mannich bases . The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond, followed by purification via recrystallization or chromatography . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQWCGBEIQYYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a useful building block in the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.

    Biology: The compound has shown potential as an antibacterial and antifungal agent, exhibiting moderate activity against several microorganisms.

    Medicine: Research suggests that it may have anticancer properties by inhibiting the activity of certain enzymes involved in cell growth and proliferation.

    Industry: It is used in the development of new materials and chemical intermediates for various industrial applications

Mechanism of Action

The exact mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide is not fully understood. it is believed to exert its effects by inhibiting the activity of specific enzymes involved in the regulation of cell growth and proliferation. The compound may also modulate the expression of certain genes related to cancer progression, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name Substituents/Modifications Biological Activity/Target Key Findings Reference
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide Allylcarbamoyl, 4-Cl-phenyl Monkeypox virus cysteine protease Highest binding affinity (−6.7 kcal/mol) in molecular docking
ADX68692 3,4-Dimethoxybenzamide + proprietary group FSH/LH receptor modulation Orally active; dysregulates ovarian function in rats
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)... Bromophenyl-thiazole-hydrazone Anticancer (cytotoxicity screening) Synthesized and screened for antiproliferative activity
HSR-803 (N-[4-[2-(dimethylamino)-ethoxy] benzyl]-...) Dimethylaminoethoxy group Gastrointestinal motility enhancement Stimulates gastrointestinal propulsion in animal models
Thiourea derivatives (Compounds 17–23) Thiourea-linked substituents Carbonic anhydrase inhibition Varied inhibitory profiles against CA isoforms

Key Observations:

Substituent-Driven Target Specificity :

  • The allylcarbamoyl-4-chlorophenyl group in ’s compound enables strong binding (−6.7 kcal/mol) to monkeypox protease, likely through hydrophobic and hydrogen-bonding interactions . In contrast, hydrazinyl-2-oxoethyl in the target compound may favor interactions with metal ions or polar residues in enzymes.
  • Thiourea derivatives () exhibit carbonic anhydrase inhibition, suggesting that electron-rich substituents (e.g., sulfonamides, halogens) enhance enzyme binding .

Pharmacological Profiles :

  • ADX68692 () demonstrates dual hormonal activity (FSH antagonism, LH modulation), highlighting the 3,4-dimethoxybenzamide core’s adaptability to diverse receptor interactions.
  • Hydrazone derivatives () show antiproliferative effects, implying that the hydrazine moiety may intercalate DNA or inhibit kinases .

Binding Affinity and Molecular Dynamics :

  • N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide maintains stable binding (RMSD < 2 Å) in molecular dynamics simulations, attributed to its rigid allylcarbamoyl group . Hydrazinyl groups, being more flexible, might require optimization for target stability.

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₃O₄
  • Molecular Weight : 250.25 g/mol
  • Structural Features : The compound features a hydrazinyl group, an amide linkage, and methoxy substituents on the benzene ring, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties against a range of bacterial and fungal strains.
  • Enzyme Inhibition : The hydrazinyl group is believed to interact with specific enzymes, potentially inhibiting their activity and affecting microbial survival.
  • Anticancer Potential : Investigations into the compound’s cytotoxic effects have shown promise in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on target enzymes. This interaction may lead to:

  • Inhibition of Enzyme Activity : By binding to enzymes crucial for cellular processes, the compound can disrupt metabolic pathways in microorganisms and cancer cells.
  • Disruption of Cellular Processes : The compound may interfere with signaling pathways involved in cell growth and apoptosis.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameAntimicrobial ActivityEnzyme InhibitionAnticancer Activity
This compoundModerateSignificantModerate
N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamideHighModerateHigh
N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamideLowSignificantLow

Case Studies

  • Study on Antimicrobial Effects :
    • A study conducted by [source] evaluated the antimicrobial efficacy of this compound against E. coli and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting notable effectiveness.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies reported by [source] examined the compound's effects on human breast cancer cells (MCF-7). The findings demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.

Q & A

Q. What are the optimized synthetic routes for N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide?

The synthesis typically involves a multi-step condensation reaction. For example, hydrazine derivatives are reacted with activated carbonyl compounds (e.g., acyl chlorides or esters) under reflux in polar aprotic solvents like ethanol or methanol. A common protocol includes:

  • Step 1 : Reacting 3,4-dimethoxybenzoyl chloride with ethyl 2-hydrazinyl-2-oxoacetate in ethanol at 60–80°C for 6–8 hours.
  • Step 2 : Purification via recrystallization (ethanol/ether) yields the final product with ~70% efficiency .
  • Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield and purity.

Q. How is the purity and structural integrity of this compound confirmed?

Standard analytical methods include:

  • ¹H/¹³C-NMR spectroscopy : To verify hydrazine and benzamide proton environments (e.g., δ 10.2–10.5 ppm for NH groups) .
  • Melting point analysis : Consistency with literature values (e.g., 219–221°C) ensures purity .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Comparative studies of analogs reveal:

SubstituentActivity Trend (vs. Parent Compound)Key Mechanism
2,4-DichlorobenzylEnhanced cytotoxicity (IC₅₀ ↓ 30%)Increased enzyme inhibition
3,4-DimethoxybenzamideModerate anti-inflammatory activityROS scavenging
Benzodioxole moietyImproved pharmacokineticsEnhanced membrane permeability

Halogenation at specific positions (e.g., 2,4-dichloro) enhances lipophilicity and target binding, while methoxy groups modulate electronic effects for redox activity .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values or mechanism claims often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based viability assays).
  • Compound purity : Validate via HPLC (>95%) to exclude byproduct interference .
  • Biological models : Compare results across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
  • Dose-response curves : Ensure linear regression analysis with ≥5 concentration points .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding poses with enzymes (e.g., COX-2 or topoisomerase II). The hydrazine group often forms H-bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct formation : Optimize reaction kinetics (e.g., slow addition of acyl chloride) to minimize diastereomers .
  • Solvent recovery : Ethanol reflux requires distillation for reuse, impacting cost-efficiency.
  • Purification scalability : Replace column chromatography with fractional crystallization for >10 g batches .

Data Contradiction Analysis

Q. How to address conflicting reports on ROS modulation by this compound?

  • Context-dependent effects : Pro-oxidant activity at high doses (≥50 µM) vs. antioxidant behavior at low doses (≤10 µM) .
  • Cell type specificity : Cancer cells (high basal ROS) show greater sensitivity than normal cells .
  • Measurement timing : ROS assays conducted at 6 vs. 24 hours yield divergent results due to adaptive responses .

Methodological Recommendations

Q. Best practices for stability studies under physiological conditions

  • pH stability : Test in buffers (pH 4.5–7.4) to simulate lysosomal and extracellular environments.
  • Serum incubation : Assess protein binding via HPLC after 24-hour exposure to FBS .
  • Light sensitivity : Store solutions in amber vials; degradation products identified via LC-MS .

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